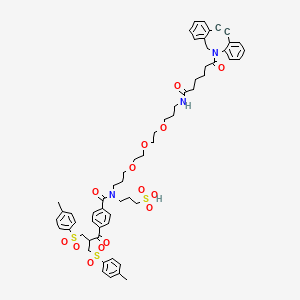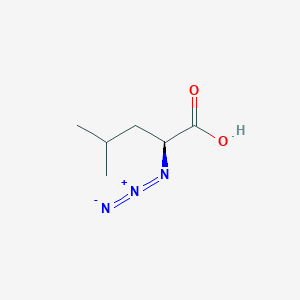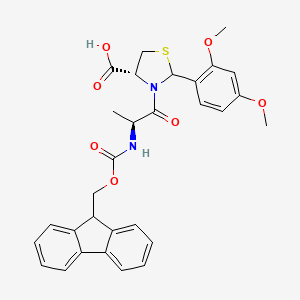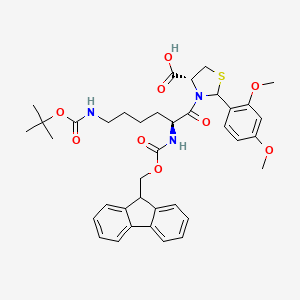
ThioLinker-DBCO
Übersicht
Beschreibung
ThioLinker-DBCO is a useful research compound. Its molecular formula is C59H69N3O14S3 and its molecular weight is 1140.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ThioLinker-DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ThioLinker-DBCO including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Surface Functionalization and Biomedical Applications : ThioLinker-DBCO has been used for site-specific surface functionalization. A study compared azide-alkyne and thiol-alkyne click chemistry for immobilizing microarrays of azide or thiol inks on glass surfaces. The thiol-alkyne route, involving ThioLinker-DBCO, showed higher surface density of molecular immobilization, making it suitable for biomedical and biological applications like designing microscale patterns (Dadfar et al., 2018).
Biosensor Design : ThioLinker-DBCO has been used in the design and fabrication of biosensors. Research indicated that thiol-alkyne click chemistry, involving ThioLinker-DBCO, is effective for creating nanobiosensors suitable for protein detection. This method benefits from mild reaction conditions and a high reaction rate, making it advantageous for biological applications (Dadfar et al., 2018).
Protein Conjugation and Drug Delivery : Another study reported a site-selective cysteine-cyclooctyne conjugation reaction involving ThioLinker-DBCO. This approach significantly accelerated the thiol-yne reaction, enabling selective conjugation of DBCO-tag to fluorescent probes, affinity tags, and drug molecules. This method is particularly useful for regioselective cysteine modification in proteins containing multiple endogenous cysteines, such as green fluorescent protein and the antibody trastuzumab (Zhang et al., 2018).
Development of Photopolymers : ThioLinker-DBCO was also investigated in the formation of thiol-yne based photopolymers. These polymers exhibit high impact strength and low cytotoxicity, making them suitable for biomedical applications. The study highlighted the potential of using thiol-yne based networks, involving ThioLinker-DBCO, in developing biocompatible and tough photopolymers (Oesterreicher et al., 2016).
Thiol-Click Chemistry for Molecular Synthesis : Thiol-DBCO chemistry has been acknowledged as a versatile toolbox for molecular synthesis and material applications. Its high reactivity under benign conditions with a wide range of chemical species extends its utility across various fields, including chemical, biological, physical, materials, and engineering (Hoyle et al., 2010).
Eigenschaften
IUPAC Name |
3-[3-[2-[2-[3-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]propoxy]ethoxy]ethoxy]propyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H69N3O14S3/c1-45-18-28-53(29-19-45)77(67,68)43-52(44-78(69,70)54-30-20-46(2)21-31-54)58(65)49-24-26-50(27-25-49)59(66)61(34-11-41-79(71,72)73)33-10-36-75-38-40-76-39-37-74-35-9-32-60-56(63)16-7-8-17-57(64)62-42-51-14-4-3-12-47(51)22-23-48-13-5-6-15-55(48)62/h3-6,12-15,18-21,24-31,52H,7-11,16-17,32-44H2,1-2H3,(H,60,63)(H,71,72,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSYVZVRASFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCOCCOCCOCCCNC(=O)CCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H69N3O14S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-sulfone-sulfo-PEG3-DBCO | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyethyl]amino]carbamate](/img/structure/B8075096.png)
![2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075098.png)

![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B8075124.png)


![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)
![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8075152.png)


![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)
![N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanamide](/img/structure/B8075180.png)
![(2,5-Dioxopyrrolidin-1-yl) [4-[(4-methylphenyl)methoxy]phenyl]methyl carbonate](/img/structure/B8075189.png)